7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 305864-40-8
Cat. No.: VC21451436
Molecular Formula: C17H18ClN5O3
Molecular Weight: 375.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 305864-40-8 |
|---|---|
| Molecular Formula | C17H18ClN5O3 |
| Molecular Weight | 375.8g/mol |
| IUPAC Name | 7-[(4-chlorophenyl)methyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
| Standard InChI | InChI=1S/C17H18ClN5O3/c1-21-14-13(15(24)20-17(21)25)23(10-11-2-4-12(18)5-3-11)16(19-14)22-6-8-26-9-7-22/h2-5H,6-10H2,1H3,(H,20,24,25) |
| Standard InChI Key | PECDLQCTBJKZHU-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)Cl |
| Canonical SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)Cl |
Introduction
7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. Its molecular formula is often reported as C17H18ClN5O3, although some sources suggest C18H22ClN5O2, which may indicate variations in the compound's preparation or characterization . This compound features a purine core structure modified by a 4-chlorobenzyl group and a 4-morpholinyl group, enhancing its potential biological activities and chemical reactivity.
Synthesis
The synthesis of 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic synthesis methods. These methods often start with commercially available reagents such as chlorobenzyl chloride and morpholine derivatives. The specific steps and conditions can vary depending on the desired yield and purity of the final product.
Biological Activities
This compound has been investigated for its potential as an inhibitor of various biological pathways, particularly those involved in cancer progression. Its unique structural features suggest that it may interact with specific enzymes or receptors in cellular pathways, potentially modulating processes such as cell proliferation and apoptosis.
Potential Applications
The applications of 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione are primarily centered around its potential therapeutic uses. It has been explored for its interactions with biological systems, particularly in the context of enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Several compounds share structural similarities with 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione, including:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 7-(4-bromobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione | Similar purine core with bromobenzyl substitution | Bromine atom may enhance reactivity |
| 7-(4-fluorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione | Contains fluorobenzyl group | Potentially different pharmacokinetics due to fluorine |
| 7-(benzyl)-3-methyl-8-(morpholinyl)-3,7-dihydro-1H-purine-2,6-dione | Benzyl instead of chlorobenzyl | Lacks halogen substituents which may affect activity |
Research Findings
Research indicates that compounds similar to 7-(4-chlorobenzyl)-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione have shown potential in targeting purinergic receptors and modulating immune responses, making them candidates for therapeutic applications.
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